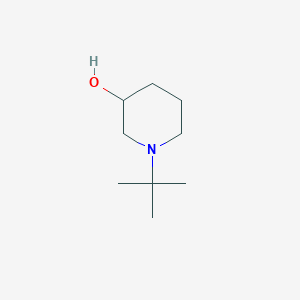
2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Piperidines, which are part of the structure of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of piperidines has been widespread and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains methoxyphenyl, trifluoromethoxyphenyl, and sulfonyl functional groups.Chemical Reactions Analysis
Piperidines, including this compound, are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions often involve catalysts and can lead to a wide range of bioactivities .科学的研究の応用
Antibacterial Potential : A study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. The research found that certain compounds displayed moderate antibacterial activity, particularly against Gram-negative bacterial strains (Iqbal et al., 2017).
Enzyme Inhibition Activities : Another study focused on synthesizing N-substituted derivatives of acetamide that displayed promising activity against acetylcholinesterase and butyrylcholinesterase enzymes. These compounds are potentially relevant for their inhibitory effects on specific enzymes (Khalid et al., 2014).
Molecular Docking and Enzyme Inhibitory Studies : A research conducted both conventional and microwave-assisted synthesis of acetamide derivatives. These compounds were evaluated for their inhibition potential against bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase enzymes, with some showing good activity (Virk et al., 2018).
Antibacterial and Anti-enzymatic Potential : A series of N-substituted derivatives of acetamide were synthesized and evaluated for their antibacterial and anti-enzymatic potential. Some compounds were identified as good inhibitors of gram-negative bacterial strains and exhibited low potential against the lipoxygenase enzyme (Nafeesa et al., 2017).
Antimicrobial Activity of Pyridine Derivatives : The study synthesized 2-(p-Acetylaminobenzenesulfonylamido)-substituted benzothiazoles, which exhibited considerable antibacterial activity (Patel & Agravat, 2009).
Synthesis and Pharmacological Evaluation of Acetamide Derivatives : This research focused on the synthesis, characterization, and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives, providing insights into their pharmacological potential (Khalid et al., 2016).
Tumor Necrosis Factor-α Converting Enzyme and Matrix Metalloproteinase Inhibitors : A study synthesized hydroxamates with various sulfanyl, sulfinyl, and sulfonyl derivatives and investigated their activities as inhibitors of tumor necrosis factor-α converting enzyme and matrix metalloproteinases (Venkatesan et al., 2004).
特性
IUPAC Name |
2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O5S/c1-30-17-9-11-19(12-10-17)32(28,29)26-13-3-2-4-16(26)14-20(27)25-15-5-7-18(8-6-15)31-21(22,23)24/h5-12,16H,2-4,13-14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDFFEGGMXYUMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[3-(Aminomethyl)-4-benzylmorpholin-3-yl]methanol](/img/structure/B2628245.png)
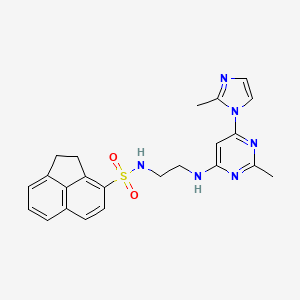
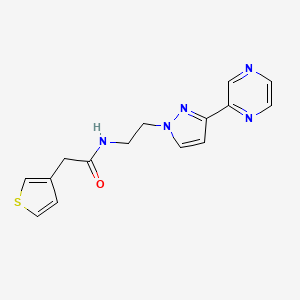
![Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2628252.png)

![3-[4-(Pyridine-4-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2628255.png)
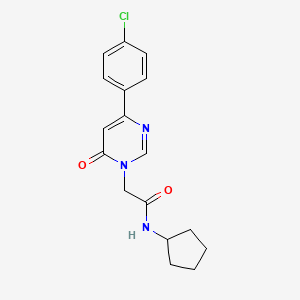

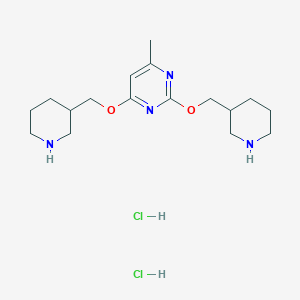

![ethyl 2-(8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2628262.png)
